molecular formula C12H16F3O3P B8063264 Diethyl 2-(trifluoromethyl)benzylphosphonate

Diethyl 2-(trifluoromethyl)benzylphosphonate

Cat. No.: B8063264
M. Wt: 296.22 g/mol
InChI Key: FZKWHEREYLVQKG-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethyl)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O3P. It is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(trifluoromethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling reactions in less than 10 minutes . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve the use of bases, visible-light illumination, and microwave irradiation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates .

Mechanism of Action

The mechanism of action of diethyl 2-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets such as bacterial enzymes and proteins. The compound’s phosphonate group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of essential biochemical pathways in bacteria . This mechanism underlies its potential as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a bioactive compound compared to other benzylphosphonates .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-7-5-6-8-11(10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKWHEREYLVQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium iodide (3.85 g, 25.6 mmol, 1 equiv.) in acetonitrile at room temperature under argon is added neat 1-chloromethyl-2-trifluoromethyl-benzene (commercially available from Acros Organics USA). To the resulting milky suspension is added freshly distilled triethyl phosphite (4.26 g, 25.6 mmol, 1 equiv.) and the resulting solution is stirred overnight at room temperature. After that time further triethyl phosphite (2.13 g, 12.9 mmol, 0.5 equiv.) is added and the reaction mixture heated at reflux for 1 hour. After cooling down to room temperature all volatiles were evaporated under reduced pressure. The residue is taken-up in dichloromethane and filtered through paper and the filtrate is concentrated under reduced pressure to yield the desired material as a clear oil pure enough to be used in the following step without further purification (7.46 g, 98%).
Quantity
3.85 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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4.26 g
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2.13 g
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Synthesis routes and methods II

Procedure details

A mixture of 2-trifluoromethylbenzyl chloride (2.0 g, 10.0 mmol) and triethyl phosphite (2.13 g, 13 mmol) was heated at 160° C. under nitrogen for 3 hours. The excess triethyl phosphite was removed by distillation and the crude product obtained was distilled at 87°-90° C. (0.05 mm Hg) and isolated as a colorless oil; yield, 1.68 g, 56.8%; D.C.I.M.S.[MH+,297].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One

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